1H-1,2,3-Triazole-5(4H)-thione
CAS No.:
Cat. No.: VC17600547
Molecular Formula: C2H3N3S
Molecular Weight: 101.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C2H3N3S |
|---|---|
| Molecular Weight | 101.13 g/mol |
| IUPAC Name | 1,4-dihydrotriazole-5-thione |
| Standard InChI | InChI=1S/C2H3N3S/c6-2-1-3-5-4-2/h1H2,(H,3,4,6) |
| Standard InChI Key | BDAOOMQRIMJBNH-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=S)NN=N1 |
Introduction
Structural and Chemical Foundations of 1H-1,2,4-Triazole-5(4H)-Thione
Molecular Architecture and Isomerism
1H-1,2,4-Triazole-5(4H)-thione belongs to the triazole family, distinguished by nitrogen atoms at positions 1, 2, and 4 and a sulfur atom at position 5 (Figure 1). The compound exists in two tautomeric forms: 4,5-diamino-4H-1,2,4-triazole-3-thiol and 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione. Spectral data confirm the dominance of the latter due to the absence of ν(S–H) IR bands near 2500 cm⁻¹ and the presence of NH proton signals in NMR spectra . The planar triazole ring (r.m.s. deviation: 0.001 Å) facilitates conjugation, enhancing stability and reactivity .
Base-Catalyzed Cyclization
A common synthesis involves reacting 5-amino-1,3,4-thiadiazole-2-sulfonamide with hydrazine hydrate in ethanol/xylene (10:5 mL) under reflux for 72 hours. This yields 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with an 85% yield . The mechanism proceeds via nucleophilic substitution, where hydrazine attacks the sulfonamide group, followed by cyclization and thione formation (Figure 2) .
Carbon Disulfide-Mediated Synthesis
Alternative methods employ carbon disulfide (CS₂) and potassium hydroxide (KOH) with hydrazide precursors. For example, 2-(thiophen-3-yl)acetohydrazide reacts with CS₂ in ethanol to form the title compound via cyclocondensation, achieving moderate yields (55–80%) .
Spectral Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR spectra of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione reveal two singlets at δ 5.23 ppm (C–NH₂) and δ 5.95 ppm (N–NH₂), alongside a broad NH signal at δ 12.42 ppm . 13C-NMR data show resonances at δ 163.87 ppm (C=S) and δ 152.75 ppm (C=N) . Schiff base derivatives exhibit imine (CH=N) signals upfield at δ 8.50–8.90 ppm, confirming successful condensation .
Infrared (IR) Spectroscopy
IR spectra feature ν(N–H) stretches at 3182–3394 cm⁻¹ for NH/NH₂ groups, ν(C=N)triazole at 1636–1654 cm⁻¹, and ν(C=S) at 1268–1269 cm⁻¹ . The absence of ν(S–H) bands confirms the thione tautomer .
X-ray Crystallography
Crystal structures (e.g., 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione) adopt monoclinic space group P2₁/n with disordered thiophene rings (occupancy: 69.57% and 30.43%) . Supramolecular interactions include N–H···S and N–H···N hydrogen bonds, forming inversion dimers (Table 1) .
Table 1: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| a (Å) | 7.352(1) |
| b (Å) | 12.597(2) |
| c (Å) | 14.896(3) |
| β (°) | 97.76(3) |
| V (ų) | 1364.2(4) |
| Z | 4 |
| R factor | 0.039 |
Functionalization and Derivative Synthesis
Schiff Base Formation
Condensation of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with aromatic aldehydes (e.g., benzaldehyde, vanillin) yields Schiff bases (3a–d) with imine (CH=N) linkages. These derivatives exhibit enhanced antimicrobial activity due to electron-withdrawing substituents .
Table 2: Selected Schiff Base Derivatives
| Compound | R Group | Yield (%) | Mp (°C) |
|---|---|---|---|
| 3a | C₆H₅ | 80 | 240–242 |
| 3b | 3,4-(OCH₃)₂C₆H₃ | 75 | 252–254 |
| 3d | 2-OH-C₆H₄ | 78 | 230–232 |
Alkylation and Mannich Reactions
Alkylation with octyl bromide introduces lipophilic chains, improving solubility in organic solvents (e.g., DMF, DMSO) . Mannich reactions with morpholine yield water-soluble derivatives, such as 1-(morpholinomethyl)-3-(pyridin-3-yl)-1H-1,2,4-triazole-5(4H)-thione (51.97% C, 5.45% H) .
Biological Activities and Applications
Antioxidant Properties
DPPH radical scavenging assays reveal moderate activity for morpholine derivatives (IC₅₀: 80–100 μM) . Electron-donating groups (e.g., –OCH₃) enhance activity by stabilizing radical intermediates .
Coordination Chemistry
The C=S and NH₂ groups act as bidentate ligands, forming complexes with transition metals (e.g., Ru³⁺, Zn²⁺). These complexes show antitumor and antifungal properties .
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